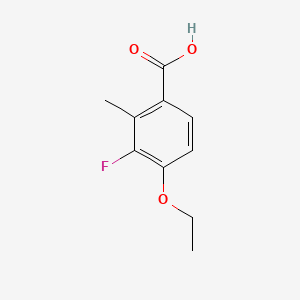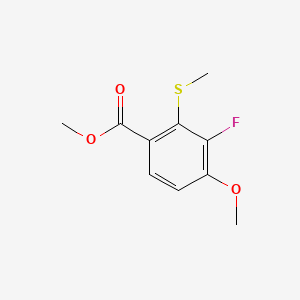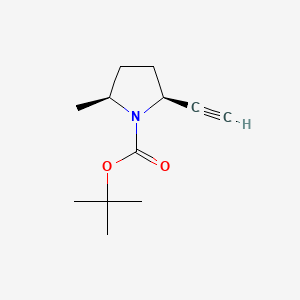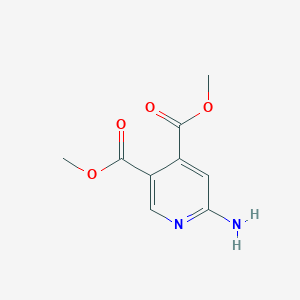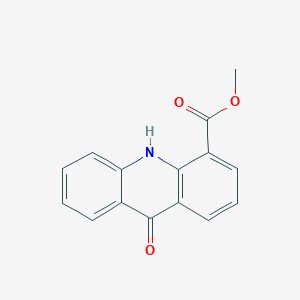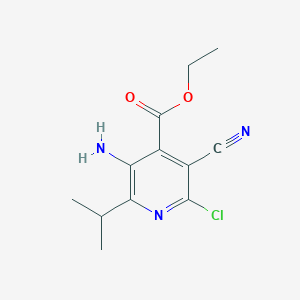
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate is a heterocyclic organic compound with a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
科学的研究の応用
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-amino-6-chloro-5-cyano-2-(methyl)pyridine-4-carboxylate
- Ethyl 3-amino-6-chloro-5-cyano-2-(ethyl)pyridine-4-carboxylate
- Ethyl 3-amino-6-chloro-5-cyano-2-(butyl)pyridine-4-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the pyridine ring. The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
18771-92-1 |
|---|---|
分子式 |
C12H14ClN3O2 |
分子量 |
267.71 g/mol |
IUPAC名 |
ethyl 5-amino-2-chloro-3-cyano-6-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-7(5-14)11(13)16-10(6(2)3)9(8)15/h6H,4,15H2,1-3H3 |
InChIキー |
IIMQHOMYEKTQBW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NC(=C1N)C(C)C)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14020160.png)
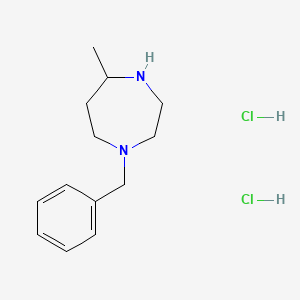
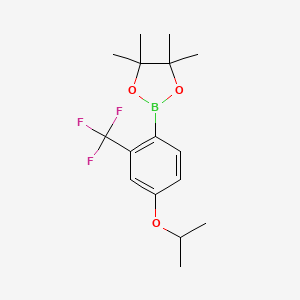

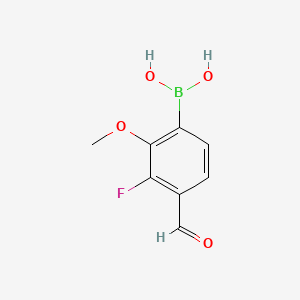
![1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
